molecular formula C12H17NOS B6273425 N-[4-(4-sulfanylbutyl)phenyl]acetamide CAS No. 2354248-18-1

N-[4-(4-sulfanylbutyl)phenyl]acetamide

Cat. No.: B6273425
CAS No.: 2354248-18-1
M. Wt: 223.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Sulfanylbutyl)phenyl]acetamide is a sulfonamide-derived compound characterized by a phenylacetamide core substituted with a sulfanylbutyl group at the para position.

Properties

CAS No.

2354248-18-1

Molecular Formula

C12H17NOS

Molecular Weight

223.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-sulfanylbutyl)phenyl]acetamide typically involves the reaction of 4-(4-sulfanylbutyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-sulfanylbutyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-sulfanylbutyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-sulfanylbutyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Analgesic and Anti-Hypernociceptive Sulfonamides

Several N-phenylacetamide sulfonamides demonstrate significant biological activities:

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol, likely due to its piperazine substituent enhancing receptor binding .
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36) and N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Show anti-hypernociceptive effects in inflammatory pain models. The diethyl and piperazine groups modulate solubility and CNS penetration .

Key Structural Differences :

Methoxy-Substituted Sulfonamides

  • N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (C15H16N2O4S) : Features a methoxy group on the sulfamoyl-linked phenyl ring. The electron-donating methoxy group enhances stability through resonance and hydrogen bonding, as observed in its crystal structure .
  • N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide : Stabilized by intramolecular C–H···O interactions and π-stacking, contributing to crystallinity and thermal stability .

Comparison :

  • The sulfanylbutyl group in the target compound may reduce crystallinity compared to methoxy derivatives but introduce thiol-mediated antioxidant or metal-chelating properties .

Acetylsulfanilamide Derivatives

  • N-(4-Sulfamoylphenyl)acetamide (Acetylsulfanilamide) : A classic sulfonamide antibiotic. Its primary sulfamoyl group confers antibacterial activity via dihydropteroate synthase inhibition .
  • 2-[4-(Cyclohexylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide: Combines dual sulfamoyl groups, likely enhancing multi-target activity but increasing molecular weight and complexity .

Divergence :

  • The target compound’s sulfanylbutyl chain diverges from traditional sulfonamide antibiotics, suggesting non-antibacterial applications (e.g., redox modulation or enzyme inhibition unrelated to folate synthesis) .

Halogenated and Heterocyclic Derivatives

  • 2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide: Incorporates a fluorinated triazole ring, enhancing binding affinity to enzymes like cyclooxygenase (COX) .

Structural Implications :

  • However, the thiol group may confer unique reactivity in enzyme inhibition .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Pharmacological Activity Key Properties References
N-[4-(4-Sulfanylbutyl)phenyl]acetamide Sulfanylbutyl (-SH) group Potential antioxidant/analgesic High lipophilicity, redox-active [1], [6]
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide Piperazine sulfonamide Anti-hypernociceptive Enhanced CNS penetration [1]
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide Methoxybenzene sulfonamide Stabilized crystal structure Electron-donating, hydrogen bonding [2], [7]
Acetylsulfanilamide Primary sulfamoyl group Antibacterial Inhibits folate synthesis [4]
N-(3-Chloro-4-hydroxyphenyl)acetamide Chlorinated phenol Photolytic byproduct Electrophilic, potential toxicity [6]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.